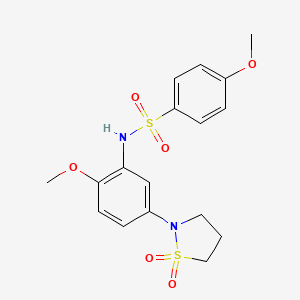
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H20N2O6S2 and its molecular weight is 412.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-4-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a dioxidoisothiazolidin moiety, methoxyphenyl groups, and a sulfonamide functional group, which contribute to its diverse biological activities. This article provides an overview of its biological activity based on current research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N3O6S. The compound features several important functional groups:
- Dioxidoisothiazolidin moiety : Imparts unique redox properties.
- Methoxy groups : Enhance lipophilicity and potentially improve binding interactions.
- Sulfonamide group : Known for its biological activity, particularly in antimicrobial applications.
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities:
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Research has shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis.
- Anticancer Potential : The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to reduced cell proliferation in cancer cells.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various sulfonamides, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of traditional sulfa drugs, suggesting enhanced efficacy.
Case Study 2: Cancer Cell Line Studies
Research involving human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced G1 phase arrest in the cell cycle, confirming its role as a CDK inhibitor.
The biological activity of this compound is closely related to its structural components:
- Inhibition of CDK2 : The interaction between the compound and CDK2 has been characterized using molecular docking studies, which suggest that the dioxidoisothiazolidin moiety fits well into the ATP-binding site of CDK2, blocking substrate access.
- Redox Reactions : The sulfur and oxygen atoms in the dioxidoisothiazolidin structure may participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells.
特性
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6S2/c1-24-14-5-7-15(8-6-14)27(22,23)18-16-12-13(4-9-17(16)25-2)19-10-3-11-26(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEONGTUWLYHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














